molecular formula C18H20ClN3O B5604911 4-chloro-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide

4-chloro-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide

Cat. No.: B5604911
M. Wt: 329.8 g/mol
InChI Key: WKRNRAHRWSZYDI-DEDYPNTBSA-N
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Description

4-chloro-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an aldehyde or ketone with a primary amine. The presence of both chloro and diethylamino groups in its structure contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide typically involves the reaction between 4-chlorobenzohydrazide and 4-diethylaminobenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation process, leading to the formation of the desired Schiff base compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzohydrazides with different functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-chloro-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the diethylamino group enhances its ability to penetrate cell membranes, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide
  • 4-chloro-N’-{(E)-[4-(methoxy)phenyl]methylidene}benzohydrazide
  • 4-chloro-N’-{(E)-[4-(methyl)phenyl]methylidene}benzohydrazide

Uniqueness

4-chloro-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties. This makes it more versatile in forming coordination complexes and enhances its biological activity compared to similar compounds with different substituents .

Properties

IUPAC Name

4-chloro-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-3-22(4-2)17-11-5-14(6-12-17)13-20-21-18(23)15-7-9-16(19)10-8-15/h5-13H,3-4H2,1-2H3,(H,21,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRNRAHRWSZYDI-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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